molecular formula C12H9F3N2O3 B2586675 1-(3-Methoxyphenyl)-3-(trifluoromethyl)--1H-pyrazole-5-carboxylic acid CAS No. 2251053-60-6

1-(3-Methoxyphenyl)-3-(trifluoromethyl)--1H-pyrazole-5-carboxylic acid

Cat. No.: B2586675
CAS No.: 2251053-60-6
M. Wt: 286.21
InChI Key: RHOQMXHQZHUCBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethyl group, which is known for its importance in pharmaceuticals, agrochemicals, and materials science . The presence of the methoxyphenyl group further enhances its chemical properties, making it a versatile compound for various applications.

Preparation Methods

The synthesis of 1-(3-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate methoxyphenyl and trifluoromethyl precursors.

    Reaction Conditions: The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to optimize yield and reduce reaction time.

Chemical Reactions Analysis

1-(3-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.

    Pathways Involved: It influences various biochemical pathways, including those involved in inflammation and cell proliferation.

Comparison with Similar Compounds

When compared to similar compounds, 1-(3-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid stands out due to its unique chemical structure and properties:

Properties

IUPAC Name

2-(3-methoxyphenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O3/c1-20-8-4-2-3-7(5-8)17-9(11(18)19)6-10(16-17)12(13,14)15/h2-6H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOQMXHQZHUCBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=CC(=N2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.